Natriumsalz der Taurodeoxycholsäure

Übersicht

Beschreibung

Taurodeoxycholic acid is a bile acid, specifically a conjugate of deoxycholic acid with taurine. It is a closely related isomer of taurochenodeoxycholic acid and tauroursodeoxycholic acid, sharing the same molecular formula and molecular weight . This compound plays a significant role in the emulsification of lipids, aiding in the digestion and absorption of dietary fats.

Wissenschaftliche Forschungsanwendungen

Taurodeoxycholsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und analytischen Methoden eingesetzt.

Biologie: Spielt eine Rolle bei der Untersuchung des Lipidstoffwechsels und der Gallensäurenwege.

Industrie: Wird als Cholagogum und Choleretikum sowie als anionisches Detergens zur Proteinlöslichkeit eingesetzt.

5. Wirkmechanismus

Taurodeoxycholsäure übt ihre Wirkungen über verschiedene Mechanismen aus:

Anti-apoptotische Effekte: Hemmt den intrinsischen mitochondrialen Apoptoseweg, indem es reaktive Sauerstoffspezies reduziert und BAX inaktiviert, wodurch die Freisetzung von Cytochrom c verringert wird.

Reduktion von ER-Stress: Reduziert den durch das endoplasmatische Retikulum verursachten Stress, indem es die Aktivität von Caspase 12 und den Kalziumausstrom aus dem endoplasmatischen Retikulum verringert.

Cholesterinregulation: Reduziert die Absorption von Cholesterin im Dünndarm, wodurch der Cholesterinspiegel im Körper gesenkt wird.

Ähnliche Verbindungen:

- Taurochenodesoxycholsäure

- Tauroursodeoxycholsäure

- Taurocholsäure

Vergleich: Taurodeoxycholsäure ist aufgrund ihrer spezifischen Konjugation mit Taurin und ihrer unterschiedlichen Molekülstruktur einzigartig. Während Taurochenodesoxycholsäure und Tauroursodeoxycholsäure die gleiche Summenformel und das gleiche Molekulargewicht haben, unterscheiden sie sich in ihren Hydroxylgruppenpositionen und ihren biologischen Aktivitäten. Taurocholsäure hingegen hat ein anderes Gallensäurekonjugat und zeigt unterschiedliche physiologische Funktionen .

Wirkmechanismus

Target of Action

Taurodeoxycholic acid sodium salt, also known as Tauroursodeoxycholic acid (TUDCA), is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the cells in the liver and gallbladder, where it functions to regulate hydrophobic bile acids and their cytotoxic effects .

Mode of Action

TUDCA interacts with its targets by reducing the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . It also has anti-apoptotic effects and ER stress response dampening effects . Furthermore, it has been shown to have important neuroprotective activities .

Biochemical Pathways

TUDCA affects numerous metabolic pathways, most of which lead to apoptosis .

Result of Action

The molecular and cellular effects of TUDCA’s action include the reduction of cholesterol absorption in the small intestine, regulation of hydrophobic bile acids, reduction of oxidative stress, protection of mitochondria, anti-neuroinflammatory action, and maintenance of protein stability and correct folding .

Action Environment

The action, efficacy, and stability of TUDCA can be influenced by environmental factors such as the presence of other bile acids, the pH of the environment, and the presence of lipids and proteins with which it can interact . .

Biochemische Analyse

Biochemical Properties

Taurodeoxycholic acid sodium salt plays a significant role in biochemical reactions. It is useful for the solubilization of lipids and membrane-bound proteins . It interacts with various biomolecules, including enzymes and proteins, and these interactions are crucial for its function . For instance, it has been demonstrated to stimulate chloride ion secretion through calcium-activated chloride ion channels and cystic fibrosis transmembrane conductance regulator (CFTR) in Calu-3 airway epithelial cell monolayers .

Cellular Effects

Taurodeoxycholic acid sodium salt exerts various effects on different types of cells and cellular processes. It influences cell function by regulating and inhibiting the apoptotic cascade, reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins . It also has the potential to resolve endoplasmic reticulum (ER) stress in intestinal epithelial cells .

Molecular Mechanism

The molecular mechanism of action of Taurodeoxycholic acid sodium salt involves modulation of endoplasmic reticulum (ER) stress and mitochondrial dysfunction pathways . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Taurodeoxycholic acid sodium salt vary with different dosages in animal models. It has shown important anti-apoptotic and neuroprotective activities in animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Taurodeoxycholsäure kann durch die Konjugation von Desoxycholsäure mit Taurin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung der Carboxylgruppe der Desoxycholsäure, gefolgt von ihrer Reaktion mit Taurin unter kontrollierten Bedingungen, um die Amidbindung zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Taurodeoxycholsäure erfolgt oft durch mikrobielle Fermentationsprozesse. Gentechnisch veränderte Stämme von Escherichia coli können verwendet werden, um Taurodeoxycholsäure unter optimierten Fermentationsbedingungen zu produzieren. Dieses Verfahren ist umweltfreundlich und ermöglicht eine großtechnische Produktion .

Arten von Reaktionen:

Oxidation: Taurodeoxycholsäure kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Reduktion: Reduktionsreaktionen können auftreten, insbesondere an der Carbonylgruppe.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidkern stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nucleophile.

Hauptprodukte:

Oxidationsprodukte: Oxidierte Derivate mit veränderten Hydroxylgruppen.

Reduktionsprodukte: Reduzierte Derivate mit modifizierten Carbonylgruppen.

Substitutionsprodukte: Substituierte Derivate mit unterschiedlichen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

- Taurochenodeoxycholic Acid

- Tauroursodeoxycholic Acid

- Taurocholic Acid

Comparison: Taurodeoxycholic acid is unique due to its specific conjugation with taurine and its distinct molecular structure. While taurochenodeoxycholic acid and tauroursodeoxycholic acid share the same molecular formula and weight, they differ in their hydroxyl group positions and biological activities. Taurocholic acid, on the other hand, has a different bile acid conjugate and exhibits different physiological functions .

Eigenschaften

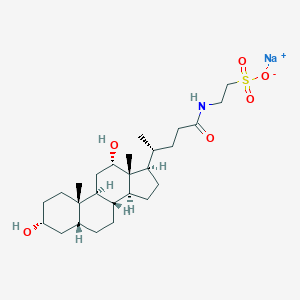

CAS-Nummer |

1180-95-6 |

|---|---|

Molekularformel |

C26H44NNaO6S |

Molekulargewicht |

521.7 g/mol |

IUPAC-Name |

sodium;2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+;/m0./s1 |

InChI-Schlüssel |

YXHRQQJFKOHLAP-FONCZFQMSA-M |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

Isomerische SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |

Kanonische SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

melting_point |

204 - 208 °C |

| 1180-95-6 | |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Löslichkeit |

41 mg/mL |

Synonyme |

Acid, Taurodeoxycholic Deoxycholate, Taurine Deoxycholyltaurine Sodium Taurodeoxycholate Taurine Deoxycholate Taurodeoxycholate Taurodeoxycholate, Sodium Taurodeoxycholic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

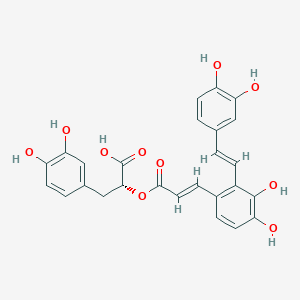

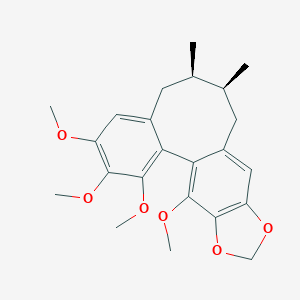

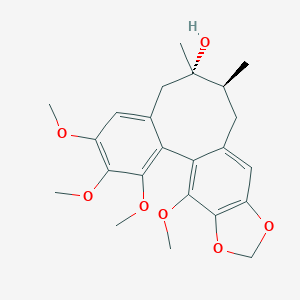

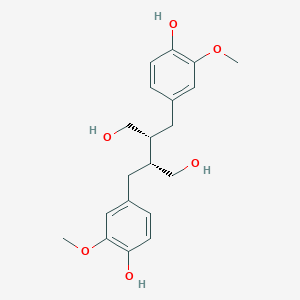

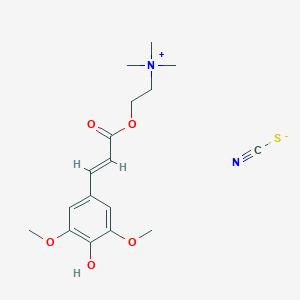

Feasible Synthetic Routes

Q1: Can Taurodeoxycholic acid sodium salt be used to modify graphene nanosheets for electrochemical applications?

A2: Yes, research demonstrates that Taurodeoxycholic acid sodium salt can functionalize graphene nanosheets. The "facial amphiphilic" structure of Taurodeoxycholic acid sodium salt enhances the dispersibility of the resulting composite (G-bile salts) in water. These G-bile salts can then be decorated with palladium nanoparticles to create effective electrochemical catalysts for reactions like formic acid oxidation. []

Q2: How can micellar electrokinetic capillary chromatography (MECC) be used to analyze Taurodeoxycholic acid sodium salt in complex mixtures?

A4: MECC proves to be a valuable technique for separating and quantifying Taurodeoxycholic acid sodium salt in mixtures containing other bile salts, like silymarin. By utilizing a specific buffer solution containing disodium tetraborate, Taurodeoxycholic acid sodium salt, and β-cyclodextrin, researchers achieved efficient separation. This method allows for accurate analysis of Taurodeoxycholic acid sodium salt in pharmaceutical preparations and herbal extracts. []

Q3: What is the impact of intestinal Hypoxia-inducible factor 1-alpha (HIF-1α) on bile acid profiles, including Taurodeoxycholic acid sodium salt, during cholestasis-induced liver injury?

A5: Research utilizing mice models with intestinal epithelial cell-specific deletion of Hif1a (Hif1aVKO) revealed a connection between intestinal HIF-1α signaling and bile acid metabolism during cholestasis. Compared to control mice, Hif1aVKO mice exhibited altered bile acid profiles in the liver, notably higher levels of Taurodeoxycholic acid sodium salt. These findings highlight the role of intestinal HIF-1α in regulating hepatic energy metabolism and bile acid composition during cholestasis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.